molecular formula C25H31NO2 B12735292 1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol CAS No. 88737-68-2

1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol

Cat. No.: B12735292
CAS No.: 88737-68-2
M. Wt: 377.5 g/mol
InChI Key: PDNYKRYUQFVIET-UHFFFAOYSA-N
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Description

1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol is a complex organic compound that features a cyclopentenyl group, a phenoxy group, and a piperidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-cyclopenten-1-one with a phenol derivative to form the phenoxy group. This intermediate is then reacted with a piperidinol derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog with a cyclopentenone structure.

    Phenoxypropanolamines: Compounds with similar phenoxy and propanolamine moieties.

    Piperidinol Derivatives: Compounds with similar piperidinol structures.

Uniqueness

1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol is unique due to its combination of cyclopentenyl, phenoxy, and piperidinol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

88737-68-2

Molecular Formula

C25H31NO2

Molecular Weight

377.5 g/mol

IUPAC Name

1-[3-(4-cyclopent-2-en-1-ylphenoxy)propyl]-4-phenylpiperidin-4-ol

InChI

InChI=1S/C25H31NO2/c27-25(23-9-2-1-3-10-23)15-18-26(19-16-25)17-6-20-28-24-13-11-22(12-14-24)21-7-4-5-8-21/h1-4,7,9-14,21,27H,5-6,8,15-20H2

InChI Key

PDNYKRYUQFVIET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C2=CC=C(C=C2)OCCCN3CCC(CC3)(C4=CC=CC=C4)O

Origin of Product

United States

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